1-(3-Ethynylazetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethynylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.152 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethynyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-(3-Ethynylazetidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, a common method involves the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3-Ethynylazetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethynylazetidin-1-yl)ethan-1-one has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Ethynylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(Indolizin-3-yl)ethan-1-one: This compound has a similar structure but contains an indolizine ring instead of an azetidine ring.
1-(Pyrrolidin-3-yl)ethan-1-one: This compound contains a pyrrolidine ring and is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, such as the presence of the ethynyl group and the azetidine ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-(3-ethynylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C7H9NO/c1-3-7-4-8(5-7)6(2)9/h1,7H,4-5H2,2H3 |
InChI Key |
WLKVDLMVVZJUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.